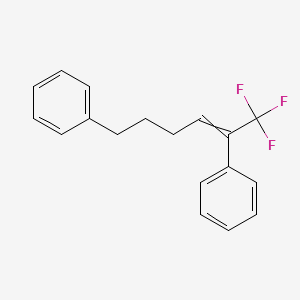![molecular formula C9H9Br B14218843 2-Bromo-5,6-dimethylidenebicyclo[2.2.1]hept-2-ene CAS No. 524741-57-9](/img/structure/B14218843.png)
2-Bromo-5,6-dimethylidenebicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5,6-dimethylidenebicyclo[221]hept-2-ene is a bicyclic compound with a unique structure that includes a bromine atom and two methylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6-dimethylidenebicyclo[2.2.1]hept-2-ene typically involves the bromination of 5,6-dimethylidenebicyclo[2.2.1]hept-2-ene. This reaction can be carried out using bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5,6-dimethylidenebicyclo[2.2.1]hept-2-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbon by removing the bromine atom.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Applications De Recherche Scientifique
2-Bromo-5,6-dimethylidenebicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Polymer Chemistry: Used as a monomer in ring-opening metathesis polymerization (ROMP) to produce high-molecular-weight polymers with specific properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: Potential use in the development of advanced materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-5,6-dimethylidenebicyclo[2.2.1]hept-2-ene in chemical reactions involves the reactivity of the bromine atom and the double bonds. The bromine atom can participate in nucleophilic substitution reactions, while the double bonds can undergo addition reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dibromobicyclo[2.2.1]hept-2-ene: Similar structure but with two bromine atoms instead of one.
2,7-Dibromo-5,5-dimethyl-3,6-diphenylbicyclo[2.2.1]hept-2-ene: Contains additional phenyl groups and bromine atoms.
Uniqueness
2-Bromo-5,6-dimethylidenebicyclo[22
Propriétés
Numéro CAS |
524741-57-9 |
|---|---|
Formule moléculaire |
C9H9Br |
Poids moléculaire |
197.07 g/mol |
Nom IUPAC |
2-bromo-5,6-dimethylidenebicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C9H9Br/c1-5-6(2)8-3-7(5)4-9(8)10/h4,7-8H,1-3H2 |
Clé InChI |
RLCFJRDZBPOOMR-UHFFFAOYSA-N |
SMILES canonique |
C=C1C2CC(C1=C)C(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


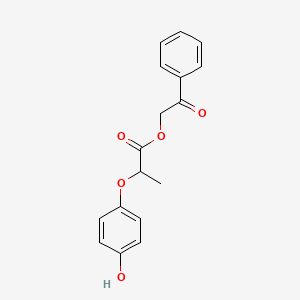
![1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14218770.png)
![[3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid](/img/structure/B14218773.png)
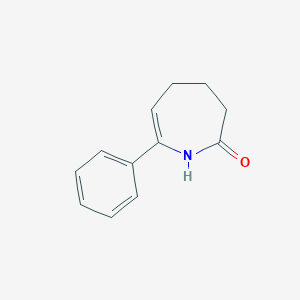

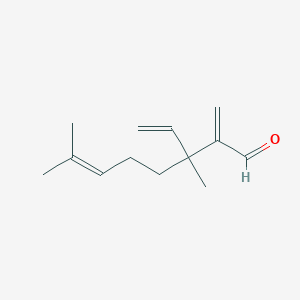
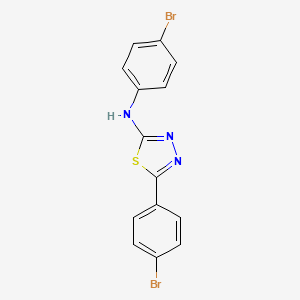

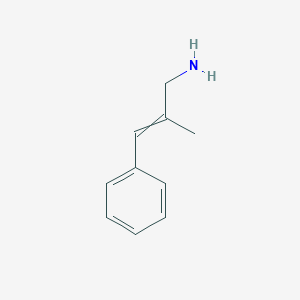

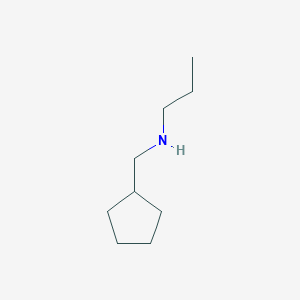
![1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]-](/img/structure/B14218829.png)
![2-(2,5-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14218842.png)
